(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide basic properties
(S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide basic properties
An In-depth Technical Guide to (S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide: Core Properties and Applications
Abstract
(S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide is a chiral C₂-symmetric sulfamide that has garnered significant attention in the field of asymmetric synthesis. Its utility as a chiral ligand and auxiliary stems from its well-defined stereochemical structure and its ability to form stable complexes with various metals. This guide provides a comprehensive overview of the fundamental properties of (S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide, including its synthesis, physical and chemical characteristics, and a detailed examination of its application in asymmetric catalysis. The content is tailored for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile chiral molecule.
Introduction
Chiral sulfamides are a privileged class of compounds in asymmetric catalysis, serving as effective ligands for a multitude of metal-catalyzed transformations.[1] Among these, (S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide stands out due to its straightforward preparation from readily available chiral precursors and its successful application in inducing high levels of enantioselectivity. The molecule possesses a C₂-symmetric axis, which simplifies the analysis of transition states in catalytic cycles and often leads to a reduction in the number of possible diastereomeric intermediates. This guide will delve into the core properties of this sulfamide, providing a foundational understanding for its practical application in the laboratory.
Synthesis and Structural Elucidation
The synthesis of (S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide is typically achieved through the reaction of sulfuryl chloride with two equivalents of (S)-(-)-α-methylbenzylamine.[2][3] This reaction is generally performed in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The starting material, (S)-(-)-α-methylbenzylamine, is commercially available in high enantiopurity, often obtained through the resolution of the racemic amine.[4][5]
The structural integrity and stereochemistry of the resulting sulfamide are crucial for its function in asymmetric synthesis. The C₂-symmetry of the molecule is a direct consequence of using an enantiomerically pure amine as the starting material.
Core Basic Properties
A thorough understanding of the physical and chemical properties of (S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide is essential for its effective use.
Physical Properties
The key physical properties of (S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀N₂O₂S | [6] |
| Molecular Weight | 304.41 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 98-100 °C | [7] |
| Optical Rotation | [α]²⁰/D approx. -95° (c=1 in CHCl₃) |
Chemical Properties
(S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide exhibits chemical properties characteristic of a secondary sulfonamide. The nitrogen atoms are nucleophilic, and the protons attached to them are acidic, allowing for deprotonation to form the corresponding dianion. This dianion is a key intermediate in the formation of metal complexes where the sulfamide acts as a bidentate ligand. The molecule is generally stable under typical laboratory conditions but can be hydrolyzed under strong acidic or basic conditions.
Application in Asymmetric Synthesis: A Case Study
The primary application of (S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide is as a chiral ligand in metal-catalyzed asymmetric reactions.[1] A notable example is its use in the enantioselective addition of diethylzinc to aldehydes.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a typical procedure for the asymmetric ethylation of benzaldehyde using a catalyst system derived from (S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide.
Materials:
-
(S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide (0.05 mmol) in anhydrous toluene (2 mL).
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To this solution, add titanium(IV) isopropoxide (0.05 mmol) and stir the mixture at room temperature for 30 minutes.
-
-
Asymmetric Addition:
-
Cool the catalyst solution to 0 °C.
-
Slowly add diethylzinc (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) to the catalyst solution and stir for an additional 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral secondary alcohol.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Diethylzinc is highly pyrophoric and reacts with moisture. An inert atmosphere is crucial for safety and to prevent the decomposition of the reagent.
-
Anhydrous Solvents: Water can react with both the catalyst and the diethylzinc reagent, leading to lower yields and enantioselectivities.
-
Pre-formation of the Catalyst: Allowing the sulfamide and the titanium precursor to react before the addition of the organozinc reagent ensures the formation of the active chiral catalyst.
-
Low Temperature: The enantioselectivity of this reaction is often temperature-dependent. Running the reaction at 0 °C generally provides a good balance between reaction rate and enantioselectivity.
Mechanistic Insights
The proposed mechanism involves the formation of a chiral titanium complex with the deprotonated sulfamide. This complex then coordinates with both the aldehyde and the diethylzinc, organizing the transition state in a way that favors the formation of one enantiomer of the product over the other. The C₂-symmetry of the ligand plays a critical role in creating a well-defined chiral pocket around the metal center.
Visualization of Key Concepts
Synthesis Workflow
The following diagram illustrates the general synthetic route to (S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide.
Caption: General synthesis of (S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide.
Catalytic Cycle
This diagram provides a simplified representation of the catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Caption: Simplified catalytic cycle for asymmetric diethylzinc addition.
Conclusion
(S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide is a valuable and versatile chiral building block in asymmetric synthesis. Its straightforward preparation, well-defined C₂-symmetric structure, and demonstrated efficacy as a chiral ligand make it a powerful tool for the synthesis of enantiomerically enriched molecules. This guide has provided a detailed overview of its core properties and a practical example of its application, offering valuable insights for researchers and scientists in the field of organic and medicinal chemistry.
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